molecular formula C22H20N2O3S B6029579 ISOPROPYL 4-({[(1-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

ISOPROPYL 4-({[(1-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE

Cat. No.: B6029579
M. Wt: 392.5 g/mol
InChI Key: IDIJCGGEXKWPBU-UHFFFAOYSA-N
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Description

ISOPROPYL 4-({[(1-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthylcarbonyl group, a carbothioyl group, and an aminobenzoate moiety, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 4-({[(1-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthylcarbonyl Intermediate: This step involves the reaction of naphthalene with a suitable carbonylating agent under controlled conditions to form the naphthylcarbonyl intermediate.

    Introduction of the Carbothioyl Group: The intermediate is then reacted with a thiocarbonylating agent to introduce the carbothioyl group.

    Coupling with Aminobenzoate: The final step involves coupling the intermediate with isopropyl 4-aminobenzoate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 4-({[(1-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthylcarbonyl derivatives, while reduction may produce aminobenzoate derivatives.

Scientific Research Applications

ISOPROPYL 4-({[(1-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ISOPROPYL 4-({[(1-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • ISOPROPYL 4-({[(3-BROMO-4-METHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE
  • ISOPROPYL 4-({[(5-BROMOPYRIDIN-3-YL)CARBONYL]AMINO}CARBOTHIOYL)AMINO)BENZOATE

Uniqueness

ISOPROPYL 4-({[(1-NAPHTHYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific structural features, such as the presence of the naphthylcarbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

propan-2-yl 4-(naphthalene-1-carbonylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3S/c1-14(2)27-21(26)16-10-12-17(13-11-16)23-22(28)24-20(25)19-9-5-7-15-6-3-4-8-18(15)19/h3-14H,1-2H3,(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIJCGGEXKWPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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